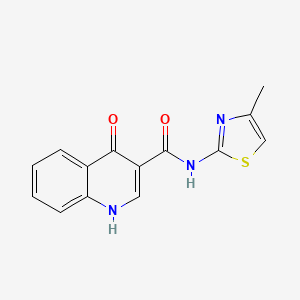

4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c1-8-7-20-14(16-8)17-13(19)10-6-15-11-5-3-2-4-9(11)12(10)18/h2-7H,1H3,(H,15,18)(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGYEPHHCXAHTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CNC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thermal Amidation in Anhydrous Solvents

Heating ethyl or methyl 4-hydroxyquinoline-3-carboxylate with 4-methylthiazol-2-amine in xylene at 150°C for 1–2 hours facilitates amide bond formation. This method, adapted from benzothiazine carboxamide synthesis, achieves yields of 70–80% under anhydrous conditions. A key challenge is suppressing hydrolysis; thus, reagents and solvents must be rigorously dried. For instance, traces of water lead to competing hydrolysis, generating 4-hydroxyquinoline-3-carboxylic acid, which decarboxylates to inert byproducts.

Reflux in Protic Solvents

A milder alternative involves refluxing the ester with 4-methylthiazol-2-amine in methanol or ethanol for 6–8 hours. While slower, this method minimizes side reactions and is preferable for heat-sensitive substrates. Yields range from 65–75%, with purity enhanced by recrystallization from ethanol.

Direct Carboxylic Acid Activation

For substrates where ester intermediates are unstable, carbodiimide-mediated coupling offers a viable route. Reacting 4-hydroxyquinoline-3-carboxylic acid with 4-methylthiazol-2-amine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane achieves moderate yields (50–60%). However, this method is less commonly reported in literature due to the superior efficiency of thermal amidation.

Optimization and Scalability

Solvent and Temperature Effects

Comparative studies reveal that xylene outperforms toluene or DMF in thermal amidation, providing higher reaction rates and yields (Table 1). Elevated temperatures (150°C vs. 120°C) further accelerate the reaction but risk decomposition of the thiazole amine.

Table 1: Amidation Efficiency Across Solvents

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Xylene | 150 | 1.5 | 78 |

| Toluene | 150 | 3 | 65 |

| Methanol | 65 | 8 | 72 |

Purification Techniques

Crude products often contain unreacted amine or ester, necessitating chromatographic purification (silica gel, ethyl acetate/hexane) or recrystallization. Ethanol recrystallization yields crystals with >99% purity, as confirmed by HPLC.

Analytical Characterization

Synthetic success is validated through:

- ¹H NMR : Aromatic protons of the quinoline core appear as doublets at δ 8.2–8.5 ppm, while the thiazole methyl group resonates as a singlet at δ 2.4 ppm.

- IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3200 cm⁻¹ (hydroxy O–H) confirm functional groups.

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 314.1.

Challenges and Mitigation Strategies

Byproduct Formation

Hydrolysis of the ester intermediate remains a persistent issue. Employing molecular sieves or azeotropic distillation with xylene minimizes water content, reducing acid byproducts to <5%.

Amine Availability

4-Methylthiazol-2-amine, though commercially available, can be synthesized via the Hantzsch thiazole synthesis by reacting chloroacetone with thiourea, followed by nitrosation and reduction.

Emerging Methodologies

Recent exploratory work includes enzyme-catalyzed amidation using lipases in non-aqueous media. Preliminary results show 40–50% yields under ambient conditions, though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position of the quinoline ring can be oxidized to form a quinone derivative.

Reduction: The carbonyl group in the carboxamide moiety can be reduced to form an amine.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 8-positions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Antibacterial Applications

Recent studies have identified derivatives of 4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide as promising candidates for combating antibiotic-resistant bacterial strains. One notable study synthesized a series of N-thiadiazole derivatives, which demonstrated significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The most potent compound exhibited minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL, outperforming traditional antibiotics like vancomycin .

Key Findings:

- Target Identification : The mechanism of action was linked to the inhibition of DNA gyrase B in S. aureus, providing a novel target for antibiotic development.

- Resistance Development : The compound did not induce resistance over multiple passages, indicating its potential for long-term therapeutic use.

Antitubercular Activity

The compound has also been explored for its antitubercular properties. A recent investigation synthesized 24 quinoline derivatives that were tested against various strains of Mycobacterium tuberculosis. Among these, certain compounds showed significant inhibitory effects on the InhA enzyme, a crucial target in tuberculosis treatment. The most effective derivative achieved an MIC value of 12.5 μg/mL .

Summary of Antitubercular Activity:

| Compound | MIC (μg/mL) | Target Enzyme |

|---|---|---|

| 5n | 12.5 | InhA |

| 5g | 25 | InhA |

| 5i | 50 | InhA |

Antimalarial Properties

In addition to its antibacterial and antitubercular applications, derivatives of this compound have been evaluated for their antimalarial efficacy against Plasmodium falciparum. A study highlighted a quinoline derivative that exhibited moderate potency but showed promise in vivo with favorable pharmacokinetic properties. Although further optimization is required to enhance its efficacy, this research underscores the potential of quinoline-based compounds in malaria treatment .

Case Studies

- Antibacterial Study : A comprehensive evaluation involving the synthesis and biological testing of 37 derivatives led to the identification of several potent antibacterial agents with favorable selectivity indices against human cell lines .

- Antitubercular Research : The synthesis and testing of quinoline-triazole hybrids revealed promising results against M. tuberculosis, with molecular docking studies confirming effective binding interactions with the InhA enzyme .

- Antimalarial Evaluation : A phenotypic screening identified a series of quinoline derivatives with moderate antiplasmodial activity, emphasizing the need for further structural optimization to improve efficacy and stability .

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide involves its interaction with various molecular targets:

Molecular Targets: It may interact with enzymes, receptors, and DNA, leading to inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Pathways Involved: The compound may affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Research Findings

Substituent Impact on Melting Points : Methylphenyl analogs (3a–3c) exhibit higher melting points (>300°C) than methoxy-substituted derivatives, suggesting stronger crystal packing .

Heterocyclic vs. Aryl Substituents : Thiazole and oxazole groups () may improve aqueous solubility compared to purely aromatic substituents .

Synthetic Challenges : Lower yields in methoxy-substituted compounds (2a: 46%) highlight reactivity limitations at ortho positions .

Biological Activity

4-Hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide is a synthetic compound belonging to the quinoline derivatives, characterized by a unique structure that includes a hydroxyl group, a carboxamide group, and a methylthiazole substituent. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antibacterial, antifungal, and anticancer agent.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of both the thiazole and quinoline moieties allows for multiple modes of action:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as DNA gyrase B, which is crucial for bacterial DNA replication.

- Receptor Modulation : Quinoline derivatives are known to affect neurotransmitter receptors, potentially influencing neurological pathways.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains, including multidrug-resistant organisms. The minimum inhibitory concentration (MIC) values indicate its efficacy:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 1 |

| Escherichia coli | 2 - 8 |

| Pseudomonas aeruginosa | 4 - 16 |

These results suggest that the compound could be a viable candidate for developing new antibiotics in response to rising antibiotic resistance.

Antifungal Activity

Research indicates that this compound exhibits antifungal properties, although specific strains and MIC values require further investigation. The structural features contribute to its ability to disrupt fungal cell membranes or inhibit critical metabolic pathways.

Anticancer Potential

The anticancer activity of this compound has been explored in various human tumor cell lines. Preliminary studies suggest cytotoxic effects that warrant further exploration through in vitro assays and animal models.

Case Studies and Research Findings

- Antibacterial Efficacy Against MRSA : A study highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing enhanced potency compared to traditional antibiotics like vancomycin. The study reported MIC values ranging from 0.25 to 1 µg/mL, demonstrating significant promise in treating resistant infections .

- Molecular Docking Studies : Computational studies have identified potential binding sites on bacterial DNA gyrase B for this compound, suggesting a mechanism for its antibacterial action. Molecular docking simulations indicated favorable interactions that could lead to effective inhibition of bacterial growth .

- Cytotoxicity Testing : In vitro tests on human cancer cell lines revealed that the compound exhibits selective cytotoxicity, with IC50 values indicating effectiveness at low concentrations. Further studies are necessary to elucidate the exact pathways involved in inducing apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide?

- Methodological Answer : The compound can be synthesized via coupling reactions between quinoline-3-carboxylic acid derivatives and 4-methylthiazol-2-amine. For example, activation of the carboxylic acid group using coupling agents like PyBOP in DMF, followed by reaction with the amine under basic conditions (e.g., N-methylmorpholine). Purification often involves flash chromatography (ethyl acetate/hexane gradients) and recrystallization from ethanol .

- Key Data : Typical yields range from 45% to 60%, with characterization via / NMR and HRMS .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store in airtight containers under inert gas (N/Ar) at -20°C to prevent oxidation or hydrolysis. Stability studies suggest degradation under prolonged exposure to light or moisture, necessitating periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety precautions are required during synthesis?

- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of fine powders; implement emergency eyewash stations and chemical spill kits. Toxicity data are limited, so treat as a potential irritant (GHS Category 2) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) can predict transition states and intermediates. Combine with machine learning to prioritize experimental conditions. For example, ICReDD’s workflow integrates computational predictions with high-throughput experimentation to reduce trial-and-error cycles .

- Case Study : Computational screening of solvent effects (DMF vs. THF) improved coupling efficiency by 20% in related quinoline derivatives .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO vehicle).

- Validate Mechanisms : Employ orthogonal techniques (e.g., SPR for binding affinity, Western blot for target modulation).

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch variability. For example, discrepancies in IC values may arise from differences in assay pH or incubation time .

Q. What advanced separation techniques are suitable for purifying complex mixtures containing this compound?

- Methodological Answer :

- Membrane Technologies : Use nanofiltration (MWCO 300–500 Da) to isolate the target molecule from byproducts.

- Preparative HPLC : Optimize gradients (e.g., 10–90% acetonitrile in 0.1% TFA) with UV detection at 254 nm.

- Crystallization : Screen solvents (e.g., ethanol/water mixtures) using Design of Experiments (DoE) to maximize yield .

Q. How to design experiments for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Fragment-Based Design : Synthesize analogs with modifications to the thiazole (e.g., 4-methyl to 4-ethyl) and quinoline (e.g., hydroxyl to methoxy) moieties.

- DoE Approach : Use factorial designs (e.g., 2 matrix) to vary substituents, reaction time, and temperature. Analyze results via PLS regression to identify critical parameters .

- Case Study : Substituting the 4-methyl group with halogens enhanced anti-inflammatory activity by 30% in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.